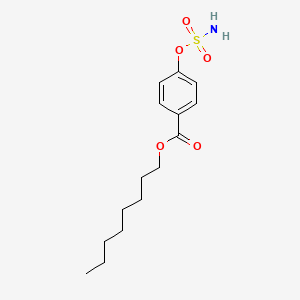
4-Sulfamoyloxy-benzoic acid octyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Sulfamoyloxy-benzoic acid octyl ester is a chemical compound that belongs to the class of esters It is characterized by the presence of a sulfamoyloxy group attached to a benzoic acid moiety, which is further esterified with an octyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfamoyloxy-benzoic acid octyl ester typically involves the esterification of 4-sulfamoyloxy-benzoic acid with octanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Sulfamoyloxy-benzoic acid octyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-sulfamoyloxy-benzoic acid and octanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4-Sulfamoyloxy-benzoic acid and octanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Sulfamoyloxy-benzoic acid octyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of hormone-related disorders.
Industry: It is used in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 4-Sulfamoyloxy-benzoic acid octyl ester involves its interaction with specific molecular targets. For instance, as an inhibitor of estrone sulfatase, it binds to the active site of the enzyme, preventing the hydrolysis of estrone sulfate to estrone . This inhibition can modulate estrogen levels in the body, which is of particular interest in the treatment of hormone-related conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-Sulfamoyloxy-benzoic acid methyl ester
- 4-Sulfamoyloxy-benzoic acid ethyl ester
- 4-Sulfamoyloxy-benzoic acid propyl ester
Uniqueness
4-Sulfamoyloxy-benzoic acid octyl ester is unique due to its longer alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and altered solubility. These properties can influence its behavior in biological systems and its effectiveness as an enzyme inhibitor compared to its shorter-chain analogs.
Properties
Molecular Formula |
C15H23NO5S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
octyl 4-sulfamoyloxybenzoate |
InChI |
InChI=1S/C15H23NO5S/c1-2-3-4-5-6-7-12-20-15(17)13-8-10-14(11-9-13)21-22(16,18)19/h8-11H,2-7,12H2,1H3,(H2,16,18,19) |
InChI Key |
YDCCVRPKBUQXHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















